molecular formula C12H9N5O4S B279613 5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(1,3-THIAZOL-2-YL)-2-FURAMIDE

5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(1,3-THIAZOL-2-YL)-2-FURAMIDE

Cat. No.: B279613
M. Wt: 319.3 g/mol
InChI Key: KCCSMMMRSNRHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(1,3-THIAZOL-2-YL)-2-FURAMIDE: is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group, pyrazole ring, thiazole ring, and furan ring makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(1,3-THIAZOL-2-YL)-2-FURAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Thiazole ring synthesis: This can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Furan ring formation: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Coupling reactions: The final compound can be obtained by coupling the intermediates through various reactions such as nucleophilic substitution or amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced using reagents like tin(II) chloride or iron powder in acidic medium.

    Substitution: The pyrazole and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.

    Cyclization: The furan ring can participate in cycloaddition reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

    Cyclization: Diels-Alder reaction conditions for cycloaddition.

Major Products

    Amino derivatives: From the reduction of the nitro group.

    Halogenated derivatives: From substitution reactions on the pyrazole or thiazole rings.

    Cycloadducts: From cycloaddition reactions involving the furan ring.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme inhibitors: Potential use in the design of enzyme inhibitors due to its complex structure.

    Antimicrobial agents: The nitro group and heterocyclic rings may impart antimicrobial properties.

Medicine

    Drug development: Potential use in the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

    Materials science: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(1,3-THIAZOL-2-YL)-2-FURAMIDE would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The nitro group may also undergo bioreduction to form reactive intermediates that can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    5-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(1,3-thiazol-2-yl)-2-thiopheneamide: Similar structure but with a thiophene ring instead of a furan ring.

    5-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(1,3-thiazol-2-yl)-2-pyrroleamide: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

The presence of the furan ring in 5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(1,3-THIAZOL-2-YL)-2-FURAMIDE imparts unique electronic and steric properties compared to its analogs with thiophene or pyrrole rings. This can affect its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C12H9N5O4S

Molecular Weight

319.3 g/mol

IUPAC Name

5-[(4-nitropyrazol-1-yl)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C12H9N5O4S/c18-11(15-12-13-3-4-22-12)10-2-1-9(21-10)7-16-6-8(5-14-16)17(19)20/h1-6H,7H2,(H,13,15,18)

InChI Key

KCCSMMMRSNRHGP-UHFFFAOYSA-N

SMILES

C1=CSC(=N1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-]

Canonical SMILES

C1=CSC(=N1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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